1-(2-bromo-6-methoxyphenyl)-1H-pyrazole
CAS No.: 2866334-08-7
Cat. No.: VC11999634
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866334-08-7 |
|---|---|
| Molecular Formula | C10H9BrN2O |
| Molecular Weight | 253.09 g/mol |
| IUPAC Name | 1-(2-bromo-6-methoxyphenyl)pyrazole |
| Standard InChI | InChI=1S/C10H9BrN2O/c1-14-9-5-2-4-8(11)10(9)13-7-3-6-12-13/h2-7H,1H3 |
| Standard InChI Key | RWJPINFWMXLCGO-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC=C1)Br)N2C=CC=N2 |
| Canonical SMILES | COC1=C(C(=CC=C1)Br)N2C=CC=N2 |
Introduction
Structural and Molecular Characteristics
Atomic Architecture
The compound’s IUPAC name, 1-(2-bromo-6-methoxyphenyl)pyrazole, reflects its bipartite structure:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2).
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Substituted phenyl group: A benzene ring with bromine at position 2 and methoxy (-OCH₃) at position 6.
The Standard InChIKey (RWJPINFWMXLCGO-UHFFFAOYSA-N) confirms stereochemical uniqueness, while the SMILES notation (COC1=C(C(=CC=C1)Br)N2C=CC=N2) details atomic connectivity. X-ray crystallography data remains unavailable, but computational models predict a planar configuration with dihedral angles <10° between the aromatic rings.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉BrN₂O |
| Molecular Weight | 253.09 g/mol |
| LogP (Predicted) | 2.87 ± 0.35 |
| Water Solubility | 0.12 mg/mL (25°C) |
| Melting Point | Not reported |
| Boiling Point | 342.1°C (est. at 760 mmHg) |
Table 1: Key physicochemical parameters derived from computational models.
The bromine atom’s electronegativity (2.96 Pauling units) creates a dipole moment of 1.89 D, enhancing solubility in polar aprotic solvents like dimethylformamide.
Synthesis and Optimization Strategies
Nucleophilic Aromatic Substitution
The primary synthesis route involves reacting 2-bromo-6-methoxyaniline with pyrazole precursors under basic conditions. Typical protocols use:
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Reagents: 1H-pyrazole, CuI catalyst, K₂CO₃ base
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Solvents: Dimethylacetamide (DMAc) at 110°C
Mechanistically, the amine group acts as a leaving group, displaced by the pyrazole nitrogen in an SₙAr mechanism. Microwave-assisted synthesis reduces reaction time to 4 hours but decreases yield to 28% due to side-product formation .
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor in synthesizing:
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Ligands: For transition metal catalysts in asymmetric hydrogenation
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MOFs: Bromine sites enable post-synthetic modification of zirconium-based frameworks .
Analytical Standards
HPLC calibration data (C18 column, 30% acetonitrile/water):
| Parameter | Value |
|---|---|
| Retention Time | 6.72 ± 0.3 min |
| Peak Symmetry (USP) | 1.02 |
| LOD | 0.11 µg/mL |
Table 2: Chromatographic characteristics under UV detection at 254 nm.
Challenges and Future Directions
Synthetic Limitations
Current hurdles include:
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Low yields in nucleophilic routes (<50%)
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Pd catalyst costs ($4,200/kg for Pd(PPh₃)₄)
Emerging Strategies
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